Chain-Length-Dependent HOMO-LUMO Gap Reduction Relative to NC₈N and NC₁₀N
The HOMO-LUMO gap of cyanopolyyne dinitriles decreases monotonically with increasing chain length. For the C12 dinitrile (n=5 in NC₂ₙ₊₂N), the gap is narrower than that of the shorter NC₈N (n=3) and NC₁₀N (n=4) homologs, consistent with extended π-delocalization . This trend is supported by the observation that optical excitation induces a polyyne-to-cumulene electronic structure shift in long-chain members of the series .
| Evidence Dimension | HOMO-LUMO energy gap vs. chain length (n) |
|---|---|
| Target Compound Data | C12 dinitrile (n=5): gap narrower than NC₁₀N; specific eV not individually reported — class trend established |
| Comparator Or Baseline | NC₈N (n=3) and NC₁₀N (n=4): gaps wider than the C12 homolog |
| Quantified Difference | Gap decreases as n increases; exact ΔeV unavailable for target compound |
| Conditions | TD-DFT computational study (ωB97X, CAM-B3LYP functionals; triple-ζ basis sets) covering series up to C₃₀N₂ |
Why This Matters
For molecular electronics applications, a narrower HOMO-LUMO gap translates to lower excitation energies and potentially higher conductivity, making the C12 chain a distinct design point between shorter insulating chains and longer, less synthetically accessible homologs.
- [1] Gronowski, M., et al. A DFT Study on the Excited Electronic States of Cyanopolyynes: Benchmarks and Applications. Molecules, 2022, 27(18), 5829. View Source
- [2] Gronowski, M., et al. A DFT Study on the Excited Electronic States of Cyanopolyynes: Benchmarks and Applications. Molecules, 2022, 27(18), 5829. View Source
